molecular formula C9H9BF3KO B13458305 Potassium (E)-trifluoro(3-methoxystyryl)borate

Potassium (E)-trifluoro(3-methoxystyryl)borate

Cat. No.: B13458305
M. Wt: 240.07 g/mol
InChI Key: QLADROLRJJMGDI-IPZCTEOASA-N
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Description

Potassium (E)-trifluoro(3-methoxystyryl)borate is an organoboron compound characterized by the presence of a trifluoromethyl group and a methoxystyryl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (E)-trifluoro(3-methoxystyryl)borate can be synthesized through a series of reactions involving the coupling of appropriate boronic acids with trifluoromethylated styryl derivatives. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative reacts with a trifluoromethylated styryl halide in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C, and can be carried out in various solvents, including ethanol and toluene.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Potassium (E)-trifluoro(3-methoxystyryl)borate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or borate esters.

    Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups, such as methyl or hydroxyl groups.

    Substitution: The methoxystyryl moiety can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include boronic acids, borate esters, and various substituted styryl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Potassium (E)-trifluoro(3-methoxystyryl)borate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Potassium (E)-trifluoro(3-methoxystyryl)borate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with various proteins, modulating their activity and influencing cellular pathways . The exact molecular targets and pathways involved depend on the specific application and the derivative of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

  • Potassium (E)-trifluoro(4-methoxystyryl)borate
  • Potassium (E)-trifluoro(3-hydroxystyryl)borate
  • Potassium (E)-trifluoro(3-methylstyryl)borate

Uniqueness

Potassium (E)-trifluoro(3-methoxystyryl)borate is unique due to the presence of both the trifluoromethyl and methoxystyryl groups, which confer distinct chemical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the methoxystyryl moiety provides a site for further functionalization.

Properties

Molecular Formula

C9H9BF3KO

Molecular Weight

240.07 g/mol

IUPAC Name

potassium;trifluoro-[(E)-2-(3-methoxyphenyl)ethenyl]boranuide

InChI

InChI=1S/C9H9BF3O.K/c1-14-9-4-2-3-8(7-9)5-6-10(11,12)13;/h2-7H,1H3;/q-1;+1/b6-5+;

InChI Key

QLADROLRJJMGDI-IPZCTEOASA-N

Isomeric SMILES

[B-](/C=C/C1=CC(=CC=C1)OC)(F)(F)F.[K+]

Canonical SMILES

[B-](C=CC1=CC(=CC=C1)OC)(F)(F)F.[K+]

Origin of Product

United States

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